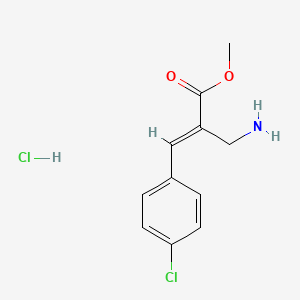

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

Description

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride is an organic compound that belongs to the class of acrylates It is characterized by the presence of an aminomethyl group and a chlorophenyl group attached to an acrylate moiety

Properties

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERMPLEIQNYGB-MLBSPLJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acrylate, and an amine source.

Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

Aminomethylation: The intermediate compound is then subjected to aminomethylation using a suitable amine source, such as methylamine, under controlled conditions to introduce the aminomethyl group.

Hydrochloride Formation: Finally, the aminomethylated product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or chlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acrylates or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride possesses a unique structural composition characterized by:

- Aminomethyl group : Contributes to its reactivity and biological interactions.

- Chlorophenyl group : Enhances hydrophobic interactions and biological activity.

Medicinal Chemistry

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced therapeutic effects.

- Case Study : In a study investigating the compound's potential as an antimicrobial agent, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its utility in antibiotic development.

Polymer Science

The compound can be utilized as a monomer or comonomer in the production of polymers with specific properties. Its acrylate functionality allows for polymerization reactions that can yield materials with tailored characteristics.

- Application : Used in the synthesis of polymers that exhibit enhanced mechanical properties and thermal stability.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials with unique chemical and physical characteristics. The chlorophenyl group contributes to the material's overall stability and performance.

Research has indicated that methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown effective inhibition against various bacterial strains, making it a candidate for new antibiotic formulations.

- Anticancer Activity : Preliminary research suggests that the compound may induce apoptosis in cancer cells. In vitro studies revealed a dose-dependent decrease in cell viability among treated human cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride: Lacks the chlorine atom on the phenyl ring.

Methyl (2E)-2-(aminomethyl)-3-(4-fluorophenyl)acrylate hydrochloride: Contains a fluorine atom instead of chlorine.

Methyl (2E)-2-(aminomethyl)-3-(4-bromophenyl)acrylate hydrochloride: Contains a bromine atom instead of chlorine.

Uniqueness

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its biological activity and make it a valuable compound for various applications.

Biological Activity

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride features a unique structural composition characterized by an aminomethyl group and a chlorophenyl group attached to an acrylate moiety. This configuration is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can engage in hydrogen bonding with various biomolecules, while the chlorophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Antimicrobial Properties

Research indicates that Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Efficacy : A study examining the antibacterial properties of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing a promising profile for future antibiotic development.

- Anticancer Screening : In a recent experimental setup involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis as evidenced by increased Annexin V staining and caspase activation assays.

Comparative Analysis

To better understand the uniqueness and potential advantages of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride | Lacks chlorine atom | Moderate antimicrobial activity | Less potent than chlorinated variant |

| Methyl (2E)-2-(aminomethyl)-3-(4-fluorophenyl)acrylate hydrochloride | Contains fluorine instead of chlorine | Similar antimicrobial effects | Potentially less reactive |

| Methyl (2E)-2-(aminomethyl)-3-(4-bromophenyl)acrylate hydrochloride | Contains bromine atom | Promising anticancer activity | Further studies required |

Q & A

Q. What are the recommended synthetic routes for Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride in laboratory settings?

The compound can be synthesized via controlled copolymerization strategies, as demonstrated in analogous systems. For example, highlights the use of ammonium persulfate (APS) as an initiator and precise stoichiometric ratios of monomers (e.g., CMDA and DMDAAC) to achieve structural control . Key steps include:

- Purification via column chromatography to isolate intermediates.

- Acid-catalyzed esterification to introduce the methyl ester group.

- Hydrochloride salt formation using gaseous HCl in anhydrous conditions. Optimization of reaction time and temperature (e.g., 60–80°C under nitrogen) is critical to minimize side reactions.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

- X-ray crystallography resolves stereochemical ambiguity, particularly the (2E)-configuration of the acrylate group, as seen in structurally similar esters (e.g., Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups (e.g., aminomethyl protons at δ 3.2–3.5 ppm and aromatic protons from the 4-chlorophenyl moiety) .

- HPLC-MS validates purity (>98%) and molecular weight consistency .

Q. What storage conditions are required to maintain the stability of this compound?

Stability is contingent on:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Moisture control : Use desiccants (e.g., silica gel) to avoid deliquescence, as the hydrochloride salt is hygroscopic .

- Light exposure : Protect from UV light to prevent photodegradation of the acrylate backbone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound’s polymorphs?

Conflicting crystallographic observations (e.g., monoclinic vs. orthorhombic packing) require:

Q. What strategies minimize side reactions during derivatization of the aminomethyl group?

The aminomethyl group’s nucleophilicity can lead to unwanted acylation or oxidation. Mitigation strategies include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to shield the amine during reactions .

- Low-temperature kinetics : Conduct reactions at 0–4°C to suppress side pathways, as shown in analogous systems .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers design experiments to probe the aminomethyl group’s reactivity under varying pH?

A pH-dependent reactivity study could involve:

- Potentiometric titration to determine pKa values of the aminomethyl group .

- Kinetic assays under buffered conditions (pH 2–12) to measure nucleophilic substitution rates with electrophiles (e.g., benzoyl chloride) .

- Computational modeling (MD simulations) to predict protonation states and their impact on reaction pathways .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.